molecular formula C26H23N3O3S B2983056 2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide CAS No. 894560-05-5

2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide

Cat. No.: B2983056
CAS No.: 894560-05-5
M. Wt: 457.55
InChI Key: HBHSBFMEVOAZOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3’-(3,5-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenylacetamide is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’-(3,5-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common method involves the reaction of 3,5-dimethylphenyl isocyanate with N-phenylglycine in the presence of a base to form an intermediate. This intermediate is then cyclized using a suitable cyclizing agent to form the spiro[indoline-3,2’-thiazolidin] structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3’-(3,5-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol and dichloromethane. Reaction conditions typically involve controlled temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(3’-(3,5-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indoline-3,2’-pyrrolidine] derivatives: These compounds share a similar spirocyclic structure but differ in the heterocyclic ring fused with the indoline moiety.

    Thiazolidine derivatives: These compounds contain the thiazolidine ring but lack the spirocyclic structure.

Uniqueness

2-(3’-(3,5-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenylacetamide is unique due to its combination of a spirocyclic structure with both indoline and thiazolidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[3-(3,5-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3S/c1-17-12-18(2)14-20(13-17)29-24(31)16-33-26(29)21-10-6-7-11-22(21)28(25(26)32)15-23(30)27-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHSBFMEVOAZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.